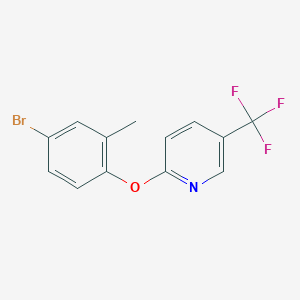
2-(4-bromo-2-methylphenoxy)-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-2-methylphenoxy)-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula C13H9BrF3NO It is a derivative of pyridine, characterized by the presence of a bromo group, a methylphenoxy group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-methylphenoxy)-5-(trifluoromethyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-methylphenol and 5-(trifluoromethyl)pyridine.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to facilitate the formation of the desired product.
Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment and optimized reaction conditions to ensure high yield and purity. The process may also include steps for waste management and environmental protection.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-methylphenoxy)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidation states of the compound.
Scientific Research Applications
2-(4-Bromo-2-methylphenoxy)-5-(trifluoromethyl)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-methylphenoxy)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The bromo and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various targets, leading to specific biological effects. The exact mechanism may vary depending on the application and the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromo-2-methylphenoxy)-2-(trifluoromethyl)pyridine
- 2-(4-Bromo-2-methylphenoxy)-3-(trifluoromethyl)pyridine
Uniqueness
2-(4-Bromo-2-methylphenoxy)-5-(trifluoromethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications, making it a valuable compound for various research and industrial purposes.
Properties
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF3NO/c1-8-6-10(14)3-4-11(8)19-12-5-2-9(7-18-12)13(15,16)17/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTSQWPPLGFNMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OC2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-3-(furan-2-yl)-N-{[4-(pyrrolidin-1-yl)phenyl]carbamothioyl}prop-2-enamide](/img/structure/B5791406.png)
![5-phenyl-2,3-furandione 3-[(2,4-dimethylphenyl)hydrazone]](/img/structure/B5791417.png)
![1-(2-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5791427.png)
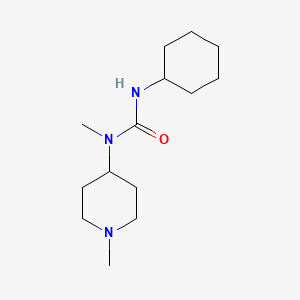
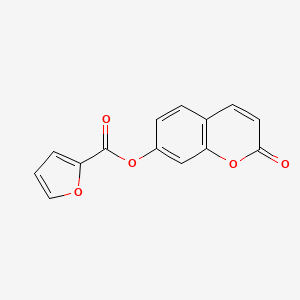
![3-amino-4-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5791448.png)
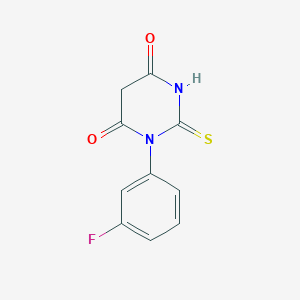
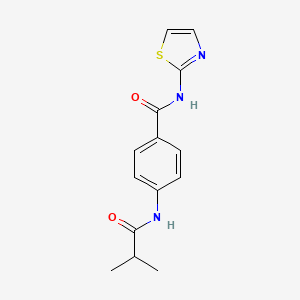
![3,4,8-trimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5791469.png)
![N-isobutyl-3-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B5791476.png)
![methyl 4-ethyl-5-methyl-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B5791485.png)
![2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5791486.png)
![N-[4-(benzyloxy)phenyl]-3-cyclopentylpropanamide](/img/structure/B5791494.png)
![1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5791504.png)
